Canrenone-d6 (Major)
Description
Background on Canrenone (B1668266) as a Mineralocorticoid Receptor Antagonist and its Biological Relevance
Canrenone is a synthetic steroidal compound that acts as a competitive antagonist of the mineralocorticoid receptor (MR). taylorandfrancis.com By blocking this receptor, canrenone inhibits the actions of aldosterone (B195564), a hormone that plays a crucial role in regulating electrolyte and water balance. escardio.orgahajournals.org Elevated aldosterone levels are associated with various cardiovascular problems, including vascular and cardiac remodeling, myocardial fibrosis, and endothelial dysfunction. jacc.org Therefore, antagonizing its effects is a key therapeutic strategy in conditions like primary hyperaldosteronism, hypertension, and heart failure. taylorandfrancis.comescardio.orgcfrjournal.com Canrenone itself is used as a diuretic in some European countries. wikipedia.org
Role of Canrenone as a Major Metabolite of Spironolactone (B1682167) in Preclinical Models
Canrenone is a major and active metabolite of the widely used drug spironolactone. taylorandfrancis.comwikipedia.orghmdb.ca After administration, spironolactone is rapidly metabolized, and its therapeutic effects are partly attributable to canrenone. wikipedia.orghmdb.ca However, studies suggest that canrenone is not solely responsible for the pharmacological activity of spironolactone, with other metabolites like 7α-thiomethylspironolactone also playing a significant role. wikipedia.orgnih.govnih.gov In preclinical models, such as studies in dogs, both canrenone and 7-α-thiomethyl spironolactone are measured in plasma to understand the pharmacokinetics of spironolactone. nih.govplos.org
Research Context of Aldosterone Antagonism and Related Pathways
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ahajournals.orgcfrjournal.com Overactivation of this system, leading to excess aldosterone, is a key factor in the pathophysiology of cardiovascular diseases. escardio.orgjacc.orgcfrjournal.com Aldosterone antagonism has been shown to be highly beneficial in patients with heart failure, reducing mortality and morbidity. cfrjournal.comnih.gov Research in this area focuses on understanding the pleiotropic effects of aldosterone beyond its classical renal actions, including its role in inflammation, fibrosis, and endothelial dysfunction in tissues like the heart and blood vessels. escardio.orgahajournals.org Mineralocorticoid receptor antagonists like spironolactone and its metabolite canrenone are central to therapeutic strategies aimed at mitigating these detrimental effects. jacc.orgcfrjournal.comnih.gov
Genesis and Purpose of Canrenone-d6 (Major) in Research
The development of Canrenone-d6, a deuterated version of canrenone, stems from the need for a reliable internal standard for the quantitative analysis of canrenone and its parent drug, spironolactone, in biological samples. nih.govmedchemexpress.comupol.cz In pharmacokinetic and metabolic studies, accurately measuring the concentrations of a drug and its metabolites is crucial. nih.gov Canrenone-d6 serves this purpose perfectly in LC-MS/MS-based bioanalytical methods. nih.govplos.orgupol.cz Its synthesis provides a tool that co-elutes with canrenone but has a distinct mass-to-charge ratio (m/z 347.1 vs. 341.1 for canrenone), allowing for precise quantification by correcting for analytical variability. nih.govupol.cz This ensures the generation of high-quality, reliable data in studies investigating the pharmacokinetics of spironolactone and adherence to therapy. kcasbio.comupol.cz
Data Tables
Table 1: Properties of Canrenone-d6
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₂H₂₂D₆O₃ | scbt.com |
| Molecular Weight | 346.49 g/mol | scbt.com |
| Synonyms | Aldadiene-d6, SC9376-d6 | medchemexpress.com |
| Primary Application | Internal standard in mass spectrometry | nih.govmedchemexpress.comupol.cz |
| Monitored Transition (MRM) | m/z 347.1 → 107.0 | plos.orgupol.cz |
Table 2: Compounds Mentioned in this Article
| Compound Name | Classification |
|---|---|
| Canrenone | Mineralocorticoid Receptor Antagonist, Metabolite |
| Canrenone-d6 | Deuterated Internal Standard |
| Spironolactone | Mineralocorticoid Receptor Antagonist, Prodrug |
| Aldosterone | Mineralocorticoid Hormone |
| 7α-thiomethylspironolactone | Metabolite of Spironolactone |
| Deuterium (B1214612) | Stable Isotope of Hydrogen |
| Carbon-13 | Stable Isotope of Carbon |
Specific Isotopic Labeling Configuration and its Implications for Research
Canrenone-d6 (Major) is characterized by the inclusion of six deuterium atoms at specific positions within the canrenone molecule. vulcanchem.com While the exact positions can vary depending on the synthesis method, a common configuration involves deuteration at the 2, 2, 3', 3', 4, and 7 positions. vulcanchem.com This hexadeuteration results in a molecular weight of approximately 346.49 g/mol , a noticeable increase from the non-deuterated canrenone. lgcstandards.commedchemexpress.com
This specific labeling has significant implications for research:
Internal Standard in Quantitative Analysis: The primary application of Canrenone-d6 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. plos.orgupol.cznih.gov When analyzing biological samples for the presence of canrenone, a known amount of Canrenone-d6 is added. plos.orgupol.cz Because Canrenone-d6 has nearly identical chemical and physical properties to canrenone, it behaves similarly during sample preparation and analysis, correcting for any loss of analyte during these processes. sigmaaldrich.com The distinct mass-to-charge ratio (m/z) of Canrenone-d6 allows it to be differentiated from the unlabeled canrenone, ensuring accurate quantification. upol.cznih.gov For instance, in multiple reaction monitoring (MRM) mode, the transition for Canrenone-d6 is often monitored at m/z 347.1 → 107.0, while canrenone is monitored at m/z 341.1 → 107.0. upol.cznih.gov
Pharmacokinetic Studies: Canrenone-d6 facilitates detailed pharmacokinetic studies of spironolactone and its metabolites. vulcanchem.com By using Canrenone-d6 as a reference, researchers can accurately determine key pharmacokinetic parameters of canrenone, such as its maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life. upol.czupol.cz Studies have shown that canrenone has a longer half-life than spironolactone, contributing significantly to its therapeutic effects. plos.orgupol.cz
Metabolic Pathway Elucidation: The use of deuterated standards helps in understanding the metabolic pathways of drugs. While Canrenone-d6 itself is a metabolite, its use in analytical methods allows for the precise measurement of canrenone levels, which is crucial for studying the conversion of spironolactone to its various active and inactive metabolites. plos.orgupol.cz
Below is a table summarizing the basic chemical information for Canrenone-d6 (Major):
| Property | Value |
| Molecular Formula | C22H22D6O3 |
| Molecular Weight | 346.49 g/mol |
| Unlabelled CAS Number | 976-71-6 |
| Isotope Type | Deuterium |
| Purity | >95% (HPLC) |
| Data sourced from LGC Standards. lgcstandards.com |
Here is a table detailing the mass spectrometry transitions used for Canrenone, its metabolites, and Canrenone-d6 in research studies:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Spironolactone | 417.1 | 341.1 |
| Canrenone | 341.1 | 107.0 |
| 7-α-thiomethyl spironolactone (TMS) | 389 | 341 |
| Canrenone-d6 (Internal Standard) | 347.1 | 107.0 |
| Data compiled from various research articles. upol.cznih.gov |
Current Gaps and Future Directions in Canrenone-d6 (Major) Research
While Canrenone-d6 is a well-established tool, there are still areas for further research and development.
Advanced Analytical Methods: There is ongoing research to develop even more sensitive and high-throughput analytical methods for the simultaneous quantification of spironolactone and its various metabolites. researchgate.net This includes exploring novel extraction techniques and advanced mass spectrometry platforms.
Metabolomics Studies: The application of Canrenone-d6 in untargeted metabolomics could provide a broader understanding of the metabolic impact of spironolactone treatment. This could lead to the discovery of new biomarkers for drug efficacy and safety.
Development of Novel Deuterated Steroids: The synthesis of other deuterated metabolites of spironolactone could further enhance the precision of metabolic studies. nih.gov Efficient and selective methods for deuteration are continually being explored. nih.govpublish.csiro.au
Expanded Clinical Applications: Further research using Canrenone-d6 as an internal standard can help in studies evaluating drug adherence and personalizing spironolactone therapy in various patient populations. upol.czupol.cz
Properties
Molecular Formula |
C₂₂H₂₂D₆O₃ |
|---|---|
Molecular Weight |
346.49 |
Synonyms |
(7α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic Acid γ-Lactone-d6; _x000B_17α-2-Carboxyethyl-17β-hydroxyandrosta-4,6-dien-3-one Lactone-d6; Phanurane-d6; |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Canrenone D6 Major
Strategies for Deuterium (B1214612) Incorporation into Steroid Scaffolds
The introduction of deuterium into steroid molecules is a key strategy in drug development and metabolic research. researchgate.net The fundamental principle behind this is the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. researchgate.netmusechem.com This increased stability can alter metabolic pathways and enhance the half-life of a drug molecule. wikipedia.org For analytical purposes, as with Canrenone-d6, this mass difference is crucial for its use as an internal standard.
General methods for deuterating steroid scaffolds often exploit the chemical reactivity of specific functional groups. Common techniques include:
Catalytic H/D Exchange: Using metal catalysts like iridium, rhodium, or palladium to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O or D₂ gas. snnu.edu.cn These methods can be highly regioselective, targeting specific C-H bonds, such as those adjacent to directing groups. snnu.edu.cn
Base-Catalyzed H/D Exchange: Ketones within the steroid structure, such as the one at the C-3 position in canrenone (B1668266), allow for base-catalyzed enolization. This process can be used to exchange the hydrogen atoms on the adjacent C-2 and C-4 positions with deuterium from a deuterated solvent. arkat-usa.org
Acid-Catalyzed H/D Exchange: Superacid catalysts have also been shown to effectively promote α-deuteration of ketones using D₂O as the deuterium source, a method applicable to complex steroidal frameworks. rsc.orgrsc.org
Reduction of Double Bonds: The catalytic reduction of carbon-carbon double bonds using deuterium gas (D₂) is another straightforward method for incorporating deuterium, though it may lack regioselectivity if multiple double bonds are present. arkat-usa.org
The specific synthesis of Canrenone-d6 is not extensively detailed in publicly available literature, but it can be inferred from the known synthesis of canrenone and general deuteration techniques. A plausible pathway starts with a suitable steroid precursor, such as 4-androstenedione (4AD). google.com The synthesis of the canrenone backbone involves several steps including ethynylation, hydrogenation, oxidation cyclization to form the spiro-lactone ring, and the introduction of the 4,6-diene structure. google.com
Deuterium incorporation could be achieved at various stages. For instance, α-deuteration at the positions adjacent to the ketone groups can be performed on the canrenone molecule itself or an intermediate. rsc.org Given canrenone's structure, which includes a ketone at C-3 and a conjugated diene system at C-4 and C-6, the protons at C-2 and C-4 are susceptible to exchange reactions. arkat-usa.org A superacid-catalyzed method using D₂O could be employed to achieve high levels of deuterium incorporation at these α-positions on the keto-containing steroid. rsc.orgrsc.org The "d6" designation suggests that six hydrogen atoms have been replaced by deuterium.
Ensuring the isotopic purity and chemical stability of Canrenone-d6 is critical for its function as an analytical standard. Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms.
Chemical Stability: The stability of deuterated compounds is rooted in the properties of the C-D bond. It is shorter, has a lower vibrational frequency, and requires more energy to break compared to a C-H bond. musechem.com This inherent stability makes deuterated compounds like Canrenone-d6 robust during storage and analytical processing.
| Analytical Technique | Purpose in Assessment | Key Findings/Application |
| LC-HRMS | To determine isotopic enrichment and purity by separating and identifying isotopologues. nih.govrsc.org | Provides consistent and accurate isotopic purity values by comparing the relative abundance of H/D isotopolog ions. nih.gov |
| NMR Spectroscopy | To confirm the specific positions of deuterium atoms and verify the structural integrity of the compound. rsc.org | Gives insight into the relative percentage of isotopic purity and confirms the location of deuterium labels. rsc.org |
| LC-MS/MS | Used for quantitative analysis and to ensure the absence of interfering impurities. nih.govacs.org | A robust method for quality control of deuterated drugs, capable of being validated for use in commercial QC labs. acs.orgfigshare.com |
Chemical Synthesis Pathways for Canrenone-d6 (Major)
Precursor Compounds and Reaction Optimization for Deuterated Canrenone
The selection of an appropriate starting material and the optimization of reaction conditions are crucial for an efficient and high-yield synthesis of Canrenone-d6.
Canrenone is a primary and active metabolite of spironolactone (B1682167), formed by the removal of the 7α-thioacetyl group. wikipedia.orgresearchgate.net This established metabolic relationship makes deuterated spironolactone an excellent and logical precursor for producing deuterated canrenone. Various deuterated versions of spironolactone, such as spironolactone-d6 (B12371441) and spironolactone-d7, are used as internal standards in bioanalytical methods. researchgate.net
The synthesis could involve the chemical conversion of spironolactone-d6 to Canrenone-d6. This would likely involve a reaction to eliminate the thioacetyl group, a process that can be achieved under controlled conditions while preserving the deuterium labels on the steroid core. Using a pre-labeled precursor simplifies the synthesis by avoiding the need to perform deuteration reactions on the more complex canrenone molecule itself.
While chemical synthesis is the conventional route, future research may explore enzymatic or microbial biotransformation for the synthesis of Canrenone-d6. Biotransformation uses whole microorganisms or isolated enzymes to perform specific chemical reactions on a substrate. researchfloor.orgramauniversity.ac.in This approach is widely used in the pharmaceutical industry for steroid synthesis because it can achieve high regio- and stereoselectivity under mild conditions. ramauniversity.ac.inacs.org
Hypothetical approaches could include:
Dehydrogenation of a Deuterated Precursor: Microorganisms are known to catalyze the Δ1-dehydrogenation of steroids. researchfloor.orgacs.org For example, studies have shown that germs like Nocardia simplex can convert deuterated cortisol into deuterated prednisolone, demonstrating the feasibility of microbial transformation on deuterated steroid substrates. researchgate.net A similar process could potentially be developed to act on a deuterated precursor to form the 4,6-diene structure of canrenone.
Biotransformation in a Deuterated Medium: An alternative strategy would be to perform the biotransformation of a non-deuterated precursor in a culture medium containing a deuterium source like D₂O. Certain enzymes might be capable of catalyzing H-D exchange reactions simultaneously with other transformations. Fungi and bacteria possess a wide array of enzymes, including cytochrome P450s and dehydrogenases, that could be harnessed for such a purpose. ramauniversity.ac.innih.gov For instance, the fungus Aspergillus ochraceus is known to hydroxylate canrenone at the 11α-position, indicating that microorganisms can effectively process the canrenone scaffold. researchgate.net
These biocatalytic methods offer the potential for more sustainable and specific synthesis routes compared to traditional chemical methods, representing a promising area for future investigation. rsc.org
Advanced Analytical Methodologies Utilizing Canrenone D6 Major
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This methodology is extensively used for the quantification of drugs and their metabolites in complex biological samples.
Development and Validation of Bioanalytical Assays for Canrenone (B1668266) and Metabolites using Canrenone-d6 as Internal Standard
The development of robust bioanalytical assays is crucial for understanding the pharmacokinetic profiles of drugs like Spironolactone (B1682167) and its active metabolite, Canrenone. Canrenone-d6 is the preferred internal standard in these assays due to its chemical and physical properties being nearly identical to the analyte, Canrenone, ensuring similar behavior during sample preparation and analysis. biopharmaservices.comsigmaaldrich.com The only significant difference is its mass, which allows for its distinction from the non-labeled compound by the mass spectrometer. sigmaaldrich.com
The validation of these assays is performed in accordance with regulatory guidelines, such as those from the FDA, to ensure reliability. upol.cz This process typically involves assessing parameters like linearity, accuracy, precision, selectivity, and stability. upol.cznih.gov For instance, a validated LC-MS/MS method for the simultaneous determination of Spironolactone and Canrenone in human serum used Canrenone-d6 as the internal standard and demonstrated linearity over a range of 1-200 ng/mL. upol.cz The intra- and inter-assay accuracy and precision were within the acceptable limit of ±15%. upol.cz
The use of a stable isotope-labeled internal standard like Canrenone-d6 compensates for potential variability during the analytical process, including sample extraction, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the quantification. biopharmaservices.com
Optimization of Chromatographic Separation and Mass Spectrometric Parameters for Deuterated Compounds
Optimizing chromatographic conditions is essential for achieving adequate separation of the analyte from other components in the sample matrix. drawellanalytical.com This involves the careful selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724), water, and formic acid), flow rate, and column temperature. drawellanalytical.complos.orgscielo.br For example, in the analysis of Canrenone and its metabolites, isocratic elution on a C18 column with a mobile phase of water, acetonitrile, and formic acid has been successfully employed. plos.org
Mass spectrometric parameters must also be fine-tuned to ensure optimal sensitivity and selectivity for both the analyte and the deuterated internal standard. bioline.org.br This includes optimizing the ionization source conditions (e.g., electrospray ionization - ESI), and selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). upol.czresearchgate.net For Canrenone, a common transition monitored is m/z 341 → 107, while for Canrenone-d6, the transition is m/z 347 → 107. upol.czplos.org The selection of these specific transitions enhances the selectivity of the assay, minimizing interference from other compounds in the biological matrix.
The goal of optimization is to achieve a balance between resolution, analysis time, and sensitivity. drawellanalytical.com
Quantitative Analysis in Complex Biological Matrices (e.g., plasma, urine, tissue homogenates from preclinical models)
Canrenone-d6 is instrumental in the quantitative analysis of Canrenone and its parent drug, Spironolactone, in a variety of complex biological matrices. These include plasma, serum, urine, and tissue homogenates, often from preclinical animal models. upol.czplos.orgplos.orgoup.com The use of a stable isotope-labeled internal standard is particularly advantageous in these matrices due to the presence of numerous endogenous compounds that can interfere with the analysis. biopharmaservices.com
Sample preparation is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation with acetonitrile or liquid-liquid extraction. upol.czplos.org Following extraction, the samples are typically evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system. plos.org
Validated LC-MS/MS methods utilizing Canrenone-d6 have been successfully applied to pharmacokinetic studies in various species, including dogs and humans. upol.czplos.orgplos.org These studies have enabled the determination of key pharmacokinetic parameters of Spironolactone and its metabolites. upol.czplos.org For instance, in a study with healthy dogs, an LC-MS/MS method with Canrenone-d6 as the internal standard was used to quantify plasma concentrations of Canrenone and another Spironolactone metabolite, 7-α-thiomethyl spironolactone (TMS). plos.orgplos.org
The following table summarizes the application of Canrenone-d6 in the quantitative analysis of Canrenone in different biological matrices.
| Biological Matrix | Analyte(s) | Internal Standard | Sample Preparation | Analytical Method | Reference |
| Dog Plasma | Canrenone, 7-α-thiomethyl spironolactone | Canrenone-d6 | Protein Precipitation with Acetonitrile | LC-MS/MS | plos.org |
| Human Serum | Spironolactone, Canrenone | Canrenone-d6 | Liquid-Liquid Extraction with tert-butyl methyl ether | LC-MS/MS | upol.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Deuterated Steroids
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. nih.gov It is particularly well-suited for volatile and thermally stable compounds, though derivatization is often required for steroids to improve their chromatographic properties and sensitivity. nih.gov
Application of GC-MS in Metabolic Profiling with Stable Isotope Tracers
GC-MS, especially when combined with stable isotope tracers like Canrenone-d6, is a valuable tool for metabolic profiling. oup.comnih.gov This approach allows for the tracing of metabolic pathways and the identification of unknown metabolites. gcms.cz The use of stable isotope-labeled internal standards in GC-MS is considered a reference method for the reliable measurement of steroids in serum. nih.gov
In metabolic studies, a deuterated compound can be administered, and its metabolic fate can be followed by monitoring the appearance of deuterated metabolites in various biological fluids. GC-MS can effectively separate and identify these labeled compounds, providing insights into the metabolic transformations that occur. gcms.cz The technique is highly sensitive and can be used for the simultaneous quantification of multiple steroid metabolites in a single analysis. oup.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation (Focus on academic methods, not basic ID)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and can be used to determine the position and extent of isotopic labeling. nih.govresearchgate.net While not typically used for routine quantification in bioanalysis, advanced NMR methods play a crucial role in the characterization of deuterated standards like Canrenone-d6.
In the context of deuterated steroids, NMR can confirm the specific sites of deuterium (B1214612) incorporation within the molecule. researchgate.net Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments, can provide detailed structural information. nih.govmdpi.com For instance, the absence of a signal in the 1H NMR spectrum at a position where a proton is expected, coupled with changes in the 13C NMR spectrum, can confirm the substitution of a proton with a deuterium atom. This is critical for ensuring the quality and identity of the deuterated internal standard before its use in quantitative assays.
Advanced Sample Preparation Techniques for Canrenone-d6 (Major) Analysis
The accuracy and reliability of quantifying canrenone in complex biological and environmental matrices using Canrenone-d6 as an internal standard are critically dependent on the efficacy of the sample preparation method. Advanced sample preparation techniques are designed to remove interfering substances, such as proteins and lipids, which can suppress the ionization of the target analyte and its deuterated standard in the mass spectrometer, a phenomenon known as the matrix effect. The following sections detail optimized extraction and purification methodologies that are crucial for high-quality liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Protein Precipitation and Liquid-Liquid Extraction Optimization
Protein precipitation (PP) and liquid-liquid extraction (LLE) are fundamental techniques for cleaning up biological samples. Canrenone-d6 is employed as an internal standard to normalize for any analyte loss during these extensive preparation steps.
Protein Precipitation (PP) Protein precipitation is a widely used, straightforward method for removing proteins from biological fluids like plasma and serum. The technique involves adding a water-miscible organic solvent to the sample, which reduces the solubility of proteins, causing them to precipitate out of the solution. Acetonitrile is a frequently chosen solvent for this purpose.
In several validated methods for the quantification of canrenone and its parent drug, spironolactone, a simple protein precipitation step is the primary sample preparation technique. nih.govresearchgate.net For instance, a common procedure involves adding acetonitrile to a small volume of plasma or serum containing Canrenone-d6. nih.govuib.no The mixture is vortexed and then centrifuged to pellet the precipitated proteins. uib.no The resulting supernatant, containing the analyte and the internal standard, can then be directly injected into the LC-MS/MS system or undergo further processing. nih.govplos.orgplos.org In one specific LC-MS/MS method developed for quantifying canrenone and other antihypertensives, serum samples were prepared by simple protein precipitation with acetonitrile, with a deuterated analogue ([²H₄]-Canrenone) used for internal standardization. nih.gov
Liquid-Liquid Extraction (LLE) Liquid-liquid extraction provides a more thorough cleanup than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous phase. The choice of extraction solvent is critical for achieving high recovery of canrenone.
A validated LC-MS/MS method for the simultaneous determination of spironolactone and canrenone in human serum utilizes LLE with tert-butyl methyl ether. researchgate.net In this procedure, Canrenone-d6 is added as the internal standard to the serum samples before the extraction is performed. researchgate.net The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solution for analysis. nih.govplos.orgresearchgate.netiastate.edu This approach effectively minimizes matrix effects and improves the sensitivity of the assay, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL. researchgate.net Another method employed a methylene (B1212753) chloride:ethyl acetate (B1210297) mixture for the extraction from plasma. researchgate.net
The optimization of these techniques involves selecting the appropriate solvent-to-sample ratio, vortexing time, and centrifugation speed for PP, and choosing the optimal organic solvent and pH conditions for LLE to ensure maximum recovery and minimal matrix interference. The use of Canrenone-d6 is integral to this process, as it accurately reflects the extraction efficiency of the native canrenone. cerilliant.com
Table 1: Overview of Protein Precipitation and Liquid-Liquid Extraction Methods
| Matrix | Preparation Method | Key Reagents | Internal Standard | Analytical Technique | Reference |
|---|---|---|---|---|---|
| Dog Plasma | Protein Precipitation | Acetonitrile | Canrenone-d6 | LC-MS/MS | nih.govplos.org |
| Human Serum | Protein Precipitation | Acetonitrile | Deuterated spironolactone (for canrenone) | UHPLC-MS/MS | uib.no |
| Human Serum | Liquid-Liquid Extraction | tert-butyl methyl ether | Canrenone-d6 | LC-MS/MS | researchgate.net |
| Human Plasma | Protein Precipitation | Acetonitrile | [²H₄]-Canrenone | LC-MS/MS | nih.gov |
Solid-Phase Extraction (SPE) Methods for Matrix Effects Mitigation
Solid-phase extraction (SPE) is a highly selective sample preparation technique that offers superior cleanup compared to protein precipitation and liquid-liquid extraction. It is particularly effective at mitigating matrix effects by separating the analyte from complex sample matrices based on its physical and chemical properties. Canrenone-d6, when added prior to extraction, serves to correct for analyte recovery throughout the multi-step SPE procedure. nih.govplos.org
The most common type of SPE used for canrenone analysis is reversed-phase SPE, often utilizing C18-bonded silica (B1680970) as the sorbent. In a comprehensive study analyzing canrenone in dog plasma, samples first underwent protein precipitation and were then further purified using C18-based solid-phase extraction before LC-MS/MS analysis. nih.govplos.orgplos.orgiastate.edu This two-step cleanup process ensures a very clean extract, which is crucial for robust and reproducible quantification.
The typical SPE procedure involves four steps:
Conditioning: The sorbent is conditioned with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.
Loading: The pre-treated sample (e.g., the supernatant from protein precipitation) is passed through the SPE cartridge. Canrenone and Canrenone-d6 are retained on the C18 sorbent.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences and salts while the analytes of interest remain bound to the sorbent.
Elution: A strong organic solvent is used to elute canrenone and Canrenone-d6 from the sorbent. This eluate is then typically evaporated and reconstituted for LC-MS/MS injection.
In addition to C18, other sorbents can be employed. For the analysis of various diuretics, including canrenone, in animal-derived food products, a method using a PRiME HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction column for purification has been developed. fxcsxb.com This sorbent offers retention for a wide range of acidic, neutral, and basic compounds, making it suitable for multi-residue methods. Canrenone-d6 was listed as an internal standard in this methodology. fxcsxb.com
The selection of the appropriate SPE sorbent, as well as the optimization of the wash and elution solvents, is paramount for achieving high analyte recovery and effective removal of matrix components.
Table 2: Summary of Solid-Phase Extraction (SPE) Applications
| Matrix | SPE Sorbent | Purpose | Internal Standard | Analytical Technique | Reference |
|---|---|---|---|---|---|
| Dog Plasma | C18-based | Post-protein precipitation cleanup | Canrenone-d6 | LC-MS/MS | nih.govplos.orgplos.orgiastate.edu |
| Animal-derived Foods | PRiME HLB | Extract purification | Canrenone-d6 | UHPLC-High Resolution MS | fxcsxb.com |
| Environmental Samples | Not specified | Extraction and clean-up | Canrenone-d6 | LC-MS/MS | umweltbundesamt.de |
Research Applications of Canrenone D6 Major in Preclinical and Mechanistic Studies
Pharmacokinetic (PK) Investigations in Preclinical Animal Models
The application of Canrenone-d6 is instrumental in preclinical pharmacokinetic studies conducted in animal models. These studies are foundational for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. criver.com
Assessment of Absorption, Distribution, and Elimination of Canrenone (B1668266) using Deuterated Analogues
Canrenone-d6 is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify canrenone concentrations in biological matrices such as plasma and urine. plos.orgnih.gov This is essential for characterizing the absorption, distribution, and elimination phases of canrenone's pharmacokinetic profile.
In a study investigating the effects of the herbal formula Yin-Chen-Hao-Tang (YCHT) on spironolactone (B1682167) pharmacokinetics in rats, a high-performance liquid chromatography (HPLC) method was developed to detect spironolactone and canrenone in urine. nih.gov The study found that pretreatment with a high dose of YCHT significantly increased the cumulative amount and the area under the rate curve (AURC) of canrenone in urine. nih.gov This suggests that YCHT may influence the metabolism of spironolactone to canrenone. nih.gov
Another study in healthy dogs used Canrenone-d6 as an internal standard to quantify plasma concentrations of canrenone and another spironolactone metabolite, 7-α-thiomethyl spironolactone (TMS), following spironolactone administration. plos.orgnih.gov The results showed dose-related increases in plasma concentrations of both metabolites. plos.orgnih.gov
Table 1: Pharmacokinetic Parameters of Canrenone in Rats with and without YCHT Pretreatment
| Parameter | Control Group | 1 g/kg YCHT Group | 3 g/kg YCHT Group |
| Cumulative Amount (μg) | 40.4 ± 17.2 | 74.2 ± 39.3 | 80.1 ± 1.2 |
| AURC (μg·h/mL) | 350.7 ± 150.1 | 645.7 ± 342.1 | 696.9 ± 10.6 |
| *Statistically significant difference compared to the control group. | |||
| Source: Adapted from a 2020 study on herb-drug interactions. nih.gov |
Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters
The substitution of hydrogen with deuterium atoms in a drug molecule can alter its pharmacokinetic properties, a phenomenon known as the deuterium isotope effect. nih.govresearchgate.netcolumbia.edu Deuteration can affect metabolic pathways and clearance rates, potentially leading to an improved pharmacokinetic profile. researchgate.netnih.gov While specific studies detailing the deuterium isotope effects of Canrenone-d6 on its own pharmacokinetic parameters are not extensively available in the provided results, the general principles of deuteration are well-established. medchemexpress.comresearchgate.net The replacement of hydrogen with deuterium creates a stronger chemical bond, which can slow down metabolic processes that involve the cleavage of that bond. nih.gov This can lead to a longer half-life and increased exposure of the drug in the body. researchgate.netnih.gov
Influence of Formulation and Route of Administration on Preclinical PK Profiles (excluding human clinical trials)
The formulation and route of administration of a drug can significantly impact its preclinical pharmacokinetic profile. admescope.comnumberanalytics.com Formulations are designed to ensure the drug reaches its target site in the body in sufficient concentration to be effective. admescope.com For preclinical studies, especially initial pharmacokinetic assessments, simple formulations like solutions or suspensions are often used. admescope.com
The route of administration (e.g., intravenous, oral) also plays a crucial role. admescope.com Intravenous administration delivers the drug directly into the bloodstream, resulting in 100% bioavailability, while oral administration involves absorption from the gastrointestinal tract, which can be influenced by various physiological factors. admescope.comnumberanalytics.com A study on the reversible pharmacokinetics of canrenoic acid and canrenone in rats compared intraportal and intravenous administration to understand the hepatic first-pass effect. nih.gov While this study did not specifically use Canrenone-d6, it highlights the importance of the administration route in determining the pharmacokinetic profile of canrenone. nih.gov
Metabolic Fate and Pathway Elucidation Studies
Stable isotope-labeled compounds like Canrenone-d6 are invaluable for tracing the metabolic fate of a drug and elucidating its metabolic pathways. frontiersin.orgnih.gov
Identification of Canrenone Metabolites using Stable Isotope Tracing
Stable isotope tracing with compounds like Canrenone-d6 allows researchers to distinguish drug-related metabolites from endogenous molecules in complex biological samples. frontiersin.org By analyzing the mass shift between the deuterated and non-deuterated forms, metabolites can be confidently identified using mass spectrometry. frontiersin.orgbiorxiv.org
A study on the metabolism of potassium canrenoate (B1263433) and spironolactone in rats revealed that spironolactone is primarily metabolized through pathways that retain the sulfur moiety, with only about 18% being converted to canrenone and related compounds. nih.gov In contrast, potassium canrenoate is metabolized to canrenone, which is then further transformed into epoxide derivatives. nih.gov The use of stable isotope-labeled standards in such studies would enhance the accuracy of metabolite identification and quantification.
Elucidation of Enzymatic Transformations and Metabolic Stability (e.g., oxidation, reduction, hydroxylation)
Canrenone-d6 can be used to investigate the specific enzymatic transformations that canrenone undergoes, such as oxidation, reduction, and hydroxylation. nih.gov The rate of these reactions can be influenced by the deuterium isotope effect, providing insights into the reaction mechanisms. plos.orgnih.gov For instance, if a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium will slow down the reaction. plos.org
The metabolism of canrenone is known to involve cytochrome P450 enzymes. nih.gov Studies have shown that spironolactone and its sulfur-containing metabolites can inhibit the metabolism of canrenone, suggesting competition for the same metabolic enzymes. nih.gov The use of Canrenone-d6 in in vitro systems with specific enzymes or liver microsomes can help to precisely delineate these enzymatic pathways and assess the metabolic stability of canrenone. plos.orgnih.gov
Role of Canrenone-d6 in Understanding Spironolactone Metabolism in Animal Models and In Vitro Systems
Canrenone-d6 is instrumental in elucidating the metabolic fate of spironolactone, a potassium-sparing diuretic, in both animal models and in vitro systems. nih.govfrontiersin.org Spironolactone is extensively metabolized, with canrenone being one of its major active metabolites. nih.govpatsnap.compfizermedicalinformation.com The use of deuterium-labeled canrenone (Canrenone-d6) as an internal standard allows for accurate quantification of the unlabeled canrenone formed from spironolactone metabolism via techniques like liquid chromatography-mass spectrometry (LC-MS/MS). plos.org
This precise measurement is crucial for several reasons:
Distinguishing Metabolic Pathways: Spironolactone metabolism is complex, yielding both sulfur-containing metabolites and those without sulfur, like canrenone. nih.govpfizermedicalinformation.comdrugbank.com Studies in rats have shown that a significant portion of spironolactone metabolism retains the sulfur moiety. nih.gov Canrenone-d6 helps researchers to accurately quantify the canrenone pathway, providing insights into the relative importance of different metabolic routes.
Investigating Species Differences: The metabolism of spironolactone and the formation of canrenone can vary between species. iarc.fr Canrenone-d6 facilitates comparative metabolic studies in different animal models (e.g., rats, dogs) and in vitro systems using liver microsomes or S9 fractions, helping to understand these differences. nih.govplos.org
Understanding Pharmacokinetics: By accurately measuring canrenone levels over time, researchers can determine key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and half-life (t1/2) for this active metabolite. pfizermedicalinformation.comsemanticscholar.org This is essential for building pharmacokinetic models that can predict the exposure and effects of spironolactone. mdpi.com
A study comparing the metabolism of potassium canrenoate and spironolactone in rats found that spironolactone and its sulfur-containing metabolites can inhibit the further metabolism of canrenone. nih.gov This was demonstrated by a significant reduction in the in vitro metabolism of potassium canrenoate (which converts to canrenone) in the presence of spironolactone. nih.gov Such findings, aided by the use of labeled standards for accurate quantification, highlight the intricate interactions within the metabolic pathways.
In a study involving healthy dogs, Canrenone-d6 was used as an internal standard to quantify plasma concentrations of canrenone and another metabolite, 7-α-thiomethyl spironolactone (TMS), following administration of spironolactone. plos.org This allowed for the characterization of the dose-exposure-response relationship of spironolactone on the renin-angiotensin-aldosterone system. plos.org
The ability to generate precise data on metabolite formation is critical for interpreting toxicological studies, as different metabolites can have different biological activities and toxicological profiles. nih.gov
In Vitro Pharmacodynamic and Mechanistic Research
Canrenone-d6 plays a significant role in in vitro studies aimed at understanding the pharmacodynamics and molecular mechanisms of canrenone.
Canrenone is a competitive antagonist of the mineralocorticoid receptor (MR). patsnap.comdrugbank.com Labeled versions of canrenone are essential for receptor binding assays, which are used to determine the affinity and kinetics of this interaction. creative-bioarray.comcontractlaboratory.com In these assays, a radiolabeled or isotopically labeled ligand like Canrenone-d6 competes with unlabeled ligands for binding to the receptor. revvity.com This allows for the calculation of key parameters like the dissociation constant (Kd) and the inhibition constant (Ki), which quantify the binding affinity. nih.gov
Research has shown that canrenone, the primary active metabolite of spironolactone, competitively inhibits the binding of aldosterone (B195564) to the mineralocorticoid receptor. patsnap.com Furthermore, canrenone has been found to interact with other steroid hormone receptors. A study using human uterine cytosol demonstrated that canrenone competitively inhibits the binding of progesterone (B1679170) to its receptor. nih.govnih.gov The study determined the Ki for canrenone with respect to progesterone binding to be 300 x 10(-9)M. nih.govnih.gov Interestingly, canrenone did not affect the binding of estradiol (B170435) to estrogen receptors. nih.govnih.gov The use of labeled compounds is fundamental to conducting such competitive binding experiments.
Table 1: Receptor Binding Properties of Canrenone
| Receptor | Interaction Type | Finding | Reference |
|---|---|---|---|
| Mineralocorticoid Receptor | Competitive Antagonist | Binds to the receptor, blocking the action of aldosterone. | patsnap.com |
| Progesterone Receptor | Competitive Inhibitor | Decreases [3H]-progesterone binding to uterine cytosolic receptors in a concentration-dependent manner. | nih.govnih.gov |
| Estrogen Receptor | No significant interaction | Does not alter [3H]-oestradiol binding to uterine cytosolic receptors. | nih.govnih.gov |
Understanding how a drug or its metabolites enter and exit cells is crucial for pharmacology. libretexts.orgyoutube.com Canrenone-d6 can be used as a tracer in studies investigating the mechanisms of cellular uptake and efflux of canrenone in various cell lines. By using a labeled compound, researchers can track its movement across the cell membrane, distinguishing it from endogenous or other unlabeled compounds. These studies help to identify the specific transport proteins that may be involved in the influx (uptake) and efflux of canrenone.
For instance, studies on vascular smooth muscle cells have investigated the rapid, non-genomic effects of aldosterone on sodium transport. ahajournals.org While these studies focused on aldosterone's action, similar methodologies employing labeled compounds like Canrenone-d6 could be used to explore canrenone's transport and its effects on cellular ion channels.
Canrenone, beyond its receptor-mediated effects, can modulate various intracellular signaling pathways. ahajournals.org Labeled variants like Canrenone-d6 are valuable tools for mechanistic studies exploring these effects. For example, research has investigated the rapid, non-genomic effects of aldosterone, which involve the stimulation of the phosphoinositide pathway and an increase in intracellular calcium. ahajournals.orgahajournals.org Studies have shown that canrenone does not block these rapid aldosterone effects, suggesting a different mechanism of action than the classic genomic pathway. ahajournals.orgahajournals.org
The use of Canrenone-d6 in such studies would allow for precise tracking of its intracellular concentration and correlation with downstream signaling events, helping to dissect its specific effects from those of other related compounds.
Cellular Uptake and Efflux Studies in Cell Lines
Application in Drug-Drug Interaction Studies (Preclinical Focus)
Preclinical drug-drug interaction (DDI) studies are essential to predict how co-administered drugs might affect the pharmacokinetics and pharmacodynamics of each other. Canrenone-d6 is a valuable tool in this context. It can be used as an internal standard in in vitro and in vivo studies to investigate the potential for other drugs to inhibit or induce the metabolic enzymes responsible for canrenone formation and elimination (e.g., cytochrome P450 enzymes). nih.gov
For example, a study demonstrated that spironolactone and its sulfur-containing metabolites inhibit the metabolism of canrenone in rat liver microsomes. nih.gov This type of study, which relies on the accurate measurement of the metabolite, is fundamental to understanding potential DDIs where one drug alters the metabolism of another. By using Canrenone-d6 as an internal standard, researchers can confidently quantify changes in canrenone levels when an interacting drug is introduced.
Utilization as a Reference Material in Quality Control and Research Standards
Canrenone-d6 is widely used as a certified reference material (CRM) or analytical standard in quality control and research. medchemexpress.eumedchemexpress.comlgcstandards.comscbt.comlgcstandards.comlgcstandards.com A CRM is a highly characterized and stable material with a certified property value, used to ensure the accuracy and traceability of analytical measurements. smu.skbrammerstandard.commicromeritics.com
Key applications as a reference material include:
Internal Standard in Bioanalysis: In quantitative analytical methods, such as LC-MS/MS, an internal standard is added to samples to correct for variability in sample preparation and instrument response. plos.orgsemanticscholar.org Because Canrenone-d6 is chemically identical to canrenone but has a different mass, it is an ideal internal standard for the quantification of canrenone in biological samples like plasma or urine. medchemexpress.complos.orgsemanticscholar.org
Method Validation: Analytical methods used in research and clinical labs must be validated to ensure they are accurate, precise, and reliable. Canrenone-d6 is used as a standard to assess method performance characteristics like linearity, accuracy, and precision. semanticscholar.org
Quality Control: During routine analysis, quality control (QC) samples containing known concentrations of Canrenone-d6 are analyzed alongside study samples to monitor the performance of the analytical method over time. trilogylab.com
The availability of high-purity Canrenone-d6 from commercial suppliers, complete with a certificate of analysis, ensures its suitability for these demanding applications. lgcstandards.comscbt.comlgcstandards.comromerlabs.com
Certification and Traceability of Canrenone-d6 (Major) Standards
The reliability of analytical data in preclinical and clinical studies hinges on the quality of the reference standards used. researchgate.net For Canrenone-d6, this means ensuring its identity, purity, and concentration are well-characterized through a process of certification, with its measurement being traceable to established standards. bipm.org
Certification Process: Manufacturers of Canrenone-d6 standards provide a Certificate of Analysis (CoA) that details the compound's characterization. scbt.com This document typically includes:
Identity Confirmation: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and the position of the deuterium labels.
Purity Assessment: The purity of the standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) is often used to determine purity, with some suppliers guaranteeing a purity of greater than 95%. lgcstandards.com A mass balance approach may also be used, combining results from various techniques to calculate the final purity value.
Certified Concentration/Mass: For standards sold in solution or as exact weights, the certificate will provide the mass of the material with a high degree of precision. lgcstandards.com
Traceability: Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. researchgate.net For chemical measurement standards like Canrenone-d6, traceability is crucial for ensuring that results from different times and different laboratories are comparable. researchgate.netbipm.org
Traceability for a Canrenone-d6 standard is established by:
Using calibrated analytical instrumentation for its characterization.
Employing validated measurement procedures. bipm.org
In some cases, referencing a Certified Reference Material (CRM) from a National Metrology Institute (NMI) or an accredited Reference Material Provider. bipm.org This ensures the assigned purity value is traceable to the International System of Units (SI), specifically the kilogram (kg).
While not all commercially available Canrenone-d6 standards are full CRMs, their rigorous characterization and the detailed information provided in the CoA allow laboratories to use them with a high degree of confidence, establishing a clear chain of quality for their analytical measurements.
Table 1: Key Characteristics of Canrenone-d6 (Major) Reference Standard
| Parameter | Description | Source(s) |
|---|---|---|
| Molecular Formula | C₂₂H₂₂D₆O₃ | scbt.comlgcstandards.com |
| Molecular Weight | 346.49 g/mol | scbt.comlgcstandards.com |
| Unlabeled CAS No. | 976-71-6 | lgcstandards.com |
| Typical Purity | >95% (HPLC) | lgcstandards.com |
| Storage Temperature | +4°C | lgcstandards.com |
| Intended Use | Internal standard for mass spectrometry analyses | medchemexpress.comvulcanchem.com |
Role in Inter-laboratory Comparability and Assay Harmonization
The use of a common, well-characterized internal standard like Canrenone-d6 is fundamental to achieving inter-laboratory comparability and harmonizing analytical assays. lgcstandards.com Different laboratories analyzing the same samples should produce equivalent results, a goal facilitated by proficiency testing and interlaboratory comparisons (ILCs). iaea.orgresearchgate.netcompalab.org
Enhancing Comparability: When quantifying canrenone or spironolactone, variations in sample preparation, instrument performance, and matrix effects can introduce significant error and variability between laboratories. lgcstandards.com As a stable isotope-labeled internal standard, Canrenone-d6 is chemically identical to the analyte (canrenone) and thus experiences nearly identical processing and analysis effects. lgcstandards.com By adding a known amount of Canrenone-d6 to every sample at the beginning of the analytical process, laboratories can correct for these variations. lgcstandards.complos.org The final measurement is a ratio of the analyte response to the internal standard response, which remains consistent even if absolute signal intensities fluctuate. lgcstandards.com This practice is essential for LC-MS/MS methods to compensate for matrix effects, where other molecules in the sample can suppress or enhance the analyte signal, a major source of variability. lgcstandards.comclearsynth.com
Facilitating Assay Harmonization and Validation: Assay harmonization aims to reduce variability in results from different measurement procedures. When multiple labs develop methods to measure canrenone, the use of Canrenone-d6 as a common internal standard provides a crucial point of standardization. science.gov Method validation guidelines, such as those from the FDA, require demonstrating accuracy and precision, often using an internal standard. upol.cz In one study, a method for quantifying spironolactone and canrenone using Canrenone-d6 as the internal standard showed excellent intra- and inter-assay precision and accuracy, with values well within the acceptance limit of ±15%. upol.cz
Environmental and Other Emerging Research Contexts
Detection and Fate in Environmental Matrices (e.g., water, sediment)
The presence of pharmaceuticals in the environment is a growing area of scientific concern. Canrenone (B1668266), a major metabolite of the drug spironolactone (B1682167), and its deuterated analog, Canrenone-d6, are relevant in this context, particularly in the monitoring and study of their environmental pathways. sanofi.comhmdb.ca Canrenone-d6 serves as a crucial internal standard for the accurate quantification of canrenone in complex environmental samples due to its similar chemical properties and distinct mass. bmuv.de
The monitoring of steroid hormones and their metabolites in aquatic environments is essential for understanding their potential ecological impact. Canrenone has been detected in various water sources, including wastewater treatment plant (WWTP) effluents, rivers, and streams. frontiersin.orgfrontiersin.org For instance, studies have reported canrenone concentrations of up to 2.9 µg/L downstream of a pharmaceutical factory. frontiersin.orgresearchgate.net In another study, canrenone was detected in rivers and streams with a high percentage of treated wastewater at concentrations ranging from 0.2 to 8.3 ng/L. frontiersin.orgfrontiersin.org
A study of Taihu Lake in China detected canrenone in both water and sediment samples with high frequency (96-100%). frontiersin.orgfrontiersin.org The concentrations in water ranged from 0.02 to 0.60 ng/L, with a median of 0.12 ng/L. frontiersin.orgfrontiersin.org In sediment, the concentrations were between 0.002 and 0.03 ng/g dry weight, with a median of 0.01 ng/g. frontiersin.orgfrontiersin.org The use of isotopically labeled internal standards, such as Canrenone-d6, is a common practice in the analytical methods developed for such monitoring to ensure accuracy by correcting for matrix effects. nih.gov
Table 1: Detection of Canrenone in Environmental Samples from Taihu Lake, China
| Matrix | Detection Frequency | Concentration Range | Median Concentration |
|---|---|---|---|
| Water | 96-100% | 0.02-0.60 ng/L | 0.12 ng/L |
| Sediment | 96-100% | 0.002-0.03 ng/g dw | 0.01 ng/g dw |
Data sourced from a study on mineralocorticoids in Taihu Lake. frontiersin.orgfrontiersin.org
The transformation and persistence of canrenone in the environment are critical factors in assessing its potential long-term effects. Canrenone is a known degradation product of spironolactone in aqueous solutions and in contact with activated sludge. frontiersin.orgresearchgate.net Studies have shown that spironolactone can be rapidly metabolized to canrenone. frontiersin.org The ratio of canrenone to its parent compound, spironolactone, can vary between water and sediment, suggesting that degradation processes differ in these matrices. researchgate.net In one study, the ratio of metabolites to spironolactone was lower in sediment compared to water, indicating that spironolactone may be more prone to degradation in the water phase. frontiersin.orgresearchgate.net
The formation of transformation products (TPs) of pharmaceuticals is a significant concern, as these TPs may have their own biological activity and environmental persistence. mdpi.comresearchgate.net While specific studies on the environmental transformation of Canrenone-d6 are limited, the principles of steroid degradation suggest it would follow similar pathways to the non-deuterated form. However, the deuterium (B1214612) labeling could potentially influence the rate of these transformations due to the kinetic isotope effect. symeres.com Further research is needed to fully understand the environmental fate of Canrenone-d6 and other deuterated compounds used as tracers.
Monitoring of Steroid Hormones and Metabolites in Aquatic Environments
Novel Applications in Research (Hypothetical/Future Research)
The unique properties of deuterated compounds like Canrenone-d6 open up possibilities for their use in advanced research applications beyond their role as internal standards.
Stable isotope labeling is a powerful tool in proteomics and metabolomics for tracking the metabolic fate of compounds and quantifying changes in protein and metabolite levels. symeres.comnih.gov Deuterium-labeled compounds, including deuterated steroids, can be used as tracers in these studies. symeres.comresearchgate.net In metabolomics, Canrenone-d6 could theoretically be used to trace the metabolic pathways of canrenone in biological systems. By introducing Canrenone-d6, researchers could use mass spectrometry to follow its conversion to downstream metabolites, providing insights into its biotransformation. nih.govbiorxiv.org
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique, but methods like isotope-coded affinity tags (ICAT) also utilize stable isotopes. nih.gov While not a direct application for Canrenone-d6, the principle of using isotopically labeled molecules to quantify protein expression changes is well-established. nih.govukdri.ac.uk Future research could explore the use of deuterated ligands like Canrenone-d6 to study protein-drug interactions and target engagement.
Deuterium metabolic imaging (DMI) is an emerging non-invasive imaging technique that uses deuterated substrates to visualize metabolic pathways in vivo. nih.govoup.com This method offers advantages over other techniques, such as the absence of ionizing radiation. oup.com While DMI has primarily utilized tracers like deuterated glucose, the potential exists to develop other deuterated compounds as imaging probes. nih.gov
Theoretically, a deuterated steroid like Canrenone-d6 could be adapted for such imaging purposes to study its distribution and metabolism in specific tissues or to investigate the function of its target receptors. The development of such techniques would require significant research to optimize the tracer and the imaging methodology. The use of deuterated compounds in this manner could provide valuable spatial and biochemical information in living organisms. aacrjournals.org Furthermore, deuteration has been shown to improve the photostability of fluorescent dyes, which could be a beneficial property in the development of new imaging agents. acs.org
Challenges and Future Perspectives in Canrenone D6 Major Research
Analytical Challenges and Method Refinements for Deuterated Compounds
The accurate quantification of analytes in biological matrices using deuterated internal standards like Canrenone-d6 is a cornerstone of modern bioanalysis. nuvisan.com However, several analytical challenges persist, necessitating continuous method refinement.
A primary challenge is the potential for in-source instability and deuterium (B1214612) loss . Deuterium atoms can sometimes exchange with protons in the solvent or within the mass spectrometer's ion source, compromising the accuracy of the results. sigmaaldrich.com This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte. sigmaaldrich.com Another significant issue is the chromatographic separation of the deuterated standard from the unlabeled analyte. researchgate.netscispace.com Due to the kinetic isotope effect, deuterated compounds can elute slightly earlier than their non-deuterated counterparts during liquid chromatography, a phenomenon that can impact quantification if not properly managed. scispace.comuci.edu
Furthermore, the presence of isotopic impurities in the synthesized Canrenone-d6 can interfere with the analysis of the native analyte, particularly at low concentrations. musechem.com Ensuring high isotopic purity is therefore critical. The complexity of biological matrices also introduces matrix effects , where other endogenous components can suppress or enhance the ionization of the analyte and the internal standard differently, leading to inaccuracies. resolvemass.canebiolab.com
To address these challenges, several method refinements are being implemented. The use of high-resolution mass spectrometry (HRMS) allows for the differentiation of the analyte and the deuterated standard with greater certainty, even with minimal mass differences. nih.govfu-berlin.de Tandem mass spectrometry (MS/MS) further enhances specificity. fu-berlin.de Careful optimization of chromatographic conditions is essential to co-elute the analyte and the internal standard, thereby ensuring that they experience similar matrix effects. researchgate.net Additionally, advancements in synthetic and purification techniques are crucial for minimizing isotopic impurities. resolvemass.ca
| Analytical Challenge | Description | Potential Refinement |
| Deuterium Exchange | Loss of deuterium atoms from the labeled standard, leading to inaccurate quantification. sigmaaldrich.com | Strategic placement of deuterium on non-exchangeable positions; optimization of MS source conditions. sigmaaldrich.com |
| Chromatographic Shift | Deuterated standard elutes at a slightly different time than the analyte. researchgate.netuci.edu | Optimization of LC methods to ensure co-elution; use of appropriate integration parameters. |
| Isotopic Impurities | Presence of incompletely deuterated molecules in the standard. musechem.com | Advanced purification techniques (e.g., HPLC); synthesis of standards with higher isotopic enrichment. resolvemass.ca |
| Matrix Effects | Differential ion suppression or enhancement of the analyte and internal standard by biological matrix components. resolvemass.canebiolab.com | Thorough sample clean-up; use of stable isotope-labeled standards that co-elute with the analyte. resolvemass.ca |
Advancements in Isotopic Synthesis and Purification
The quality and availability of Canrenone-d6 are fundamentally dependent on the sophistication of isotopic synthesis and purification methods. The primary goal is to produce a standard with high chemical and isotopic purity, and metabolic stability.
Several strategies are employed for the synthesis of deuterated compounds. Hydrogen-deuterium exchange reactions are a common method, where hydrogen atoms in the canrenone (B1668266) molecule are replaced with deuterium using a deuterium source like deuterium oxide (D₂O) under specific catalytic conditions. resolvemass.caacanthusresearch.com Another approach is chemical synthesis using isotope-containing building blocks , which allows for the precise placement of deuterium atoms in metabolically stable positions, minimizing the risk of in-vivo exchange. acanthusresearch.com Enzymatic synthesis offers a high degree of selectivity for deuterium incorporation at specific molecular sites.
Once synthesized, purification is a critical step to remove unreacted starting materials, byproducts, and, most importantly, species with incomplete deuteration. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, offering high-resolution separation. scielo.br Advances in purification technologies, such as improved stationary phases and detection methods, are continually enhancing the ability to achieve the high purity levels (>95%) required for reliable analytical standards. acs.orgresearchgate.net The development of robust analytical methods, including mass spectrometry and NMR spectroscopy, is essential for the characterization and quality control of the final Canrenone-d6 product. brightspec.comnih.gov
| Synthesis/Purification Aspect | Key Advancements |
| Synthesis Techniques | Increased use of chemical synthesis with labeled precursors for precise deuterium placement. acanthusresearch.com Development of more efficient and selective catalytic H-D exchange methods. resolvemass.ca |
| Purification Methods | Advancements in HPLC and other chromatographic techniques for higher resolution and purity. researchgate.netrsc.org Improved methods for removing isotopic impurities. |
| Characterization | Routine use of high-resolution MS and NMR for structural validation and purity assessment. brightspec.comnih.gov |
Expansion of Preclinical Research Models and In Vitro Systems
Preclinical models are essential for elucidating the pharmacokinetics, metabolism, and pharmacological effects of canrenone. The availability of Canrenone-d6 as an internal standard is crucial for generating high-quality data from these studies.
In vivo animal models have been instrumental in understanding the mineralocorticoid receptor antagonist activity of canrenone and its precursor, spironolactone (B1682167). oup.comeshonline.orgresearchgate.net These models, often involving rats or mice, are used to study the drug's effects on conditions like hypertension, heart failure, and kidney disease. oup.comahajournals.org Preclinical studies have demonstrated the anti-fibrotic and anti-inflammatory effects of mineralocorticoid receptor antagonists. oup.comahajournals.org The use of Canrenone-d6 in these studies allows for precise quantification of canrenone levels in plasma and tissues, providing critical pharmacokinetic data. scielo.brresearchgate.net
In vitro systems , such as cell-based assays, offer a platform for investigating the molecular mechanisms of canrenone's action at the cellular level. researchgate.netnih.govnih.gov These systems can be used to study receptor binding affinity, downstream signaling pathways, and effects on gene expression. nih.gov Human cell lines, including those derived from cardiac, renal, and vascular tissues, are increasingly used to provide more clinically relevant data. researchgate.netnih.gov The use of Canrenone-d6 in conjunction with these in vitro models allows for accurate determination of cellular uptake and metabolism.
The development of more sophisticated preclinical models, such as genetically engineered animals that better mimic human diseases, and advanced in vitro systems like 3D cell cultures and organ-on-a-chip technology, will provide deeper insights into the pharmacology of canrenone.
| Research Model | Application in Canrenone Research |
| In Vivo Animal Models | Pharmacokinetic studies, efficacy testing in models of cardiovascular and renal disease. oup.comahajournals.org |
| In Vitro Cell-Based Assays | Mechanistic studies on receptor binding, signaling pathways, and cellular effects. researchgate.netnih.gov |
| Human-derived Cells/Tissues | Providing more clinically relevant data on the effects of canrenone in human physiology. researchgate.net |
Integration of Omics Data with Stable Isotope Tracing Studies
The integration of stable isotope tracing with "omics" technologies (metabolomics, proteomics, transcriptomics) represents a powerful approach to gain a systems-level understanding of the metabolic and cellular effects of canrenone. nih.gov Stable isotope tracing, using compounds like Canrenone-d6, allows researchers to follow the metabolic fate of the molecule within a biological system. nih.govspringernature.commdpi.com
By combining stable isotope tracing with metabolomics , researchers can map the metabolic pathways affected by canrenone and identify its downstream metabolites. nih.govnih.gov This approach provides a dynamic view of metabolic fluxes, revealing how canrenone modulates specific biochemical pathways. nih.govspringernature.com
Integrating tracer data with proteomics and transcriptomics can link the observed metabolic changes to alterations in protein expression and gene regulation. For example, researchers can investigate how canrenone treatment alters the expression of enzymes involved in its metabolism or proteins that are part of its mechanism of action. This multi-omics approach provides a more comprehensive picture of the drug's biological effects. nih.govresearchgate.netfrontiersin.org
The major challenge in this area is the complexity of the data generated and the need for sophisticated bioinformatics tools and computational models to integrate and interpret these large datasets. researchgate.netbiorxiv.org The development of semi-automated pipelines for processing tracer-based metabolomics data and integrating it with genome-scale metabolic models is an active area of research. researchgate.netbiorxiv.org As these tools become more accessible, the integration of omics data with stable isotope tracing studies will undoubtedly uncover novel insights into the multifaceted actions of Canrenone-d6.
| Omics Technology | Integration with Stable Isotope Tracing | Insights Gained |
| Metabolomics | Tracing the metabolic fate of Canrenone-d6 and its impact on endogenous metabolic pathways. nih.govnih.gov | Identification of metabolites, mapping of metabolic fluxes, understanding of pathway modulation. nih.govspringernature.com |
| Proteomics | Correlating changes in protein expression with canrenone exposure and metabolic effects. nih.govfrontiersin.org | Identification of protein targets, understanding of regulatory networks. |
| Transcriptomics | Linking canrenone treatment to changes in gene expression. nih.gov | Elucidation of the genetic basis for canrenone's pharmacological effects. |
Q & A
Q. How can isotopic purity of Canrenone-d6 be validated in experimental setups?
To ensure isotopic purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR can confirm deuterium incorporation at specific positions by analyzing peak splitting patterns, while HRMS quantifies the mass shift (Δm/z +6) and detects impurities . Calibration curves using reference standards and cross-validation with non-deuterated Canrenone are critical to rule out isotopic dilution effects. Stability tests under experimental conditions (e.g., temperature, pH) should precede main studies to confirm integrity .
Q. What are the best practices for integrating Canrenone-d6 as an internal standard in LC-MS/MS pharmacokinetic studies?
- Matrix Matching : Prepare calibration standards and quality control samples in the same biological matrix (e.g., plasma) to account for matrix effects.
- Ion Suppression Testing : Compare analyte response in neat solutions vs. spiked matrices to identify interference.
- Co-elution Verification : Ensure Canrenone-d6 and the analyte share similar retention times to normalize for ionization variability.
- Dynamic Range Validation : Test linearity across expected physiological concentrations .
Q. How should researchers design stability studies for Canrenone-d6 under varying storage conditions?
Adopt a factorial design to test stability under temperature (-80°C to 25°C), pH (2–9), and light exposure. Use accelerated stability protocols (e.g., 40°C/75% RH for 1 month) to simulate long-term degradation. Quantify degradation products via LC-MS/MS and apply Arrhenius equations to predict shelf-life. Include triplicate samples and statistical controls (e.g., ANOVA) to assess significance .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data from studies using Canrenone-d6 be resolved?
- Source Analysis : Audit methodological variables (e.g., extraction efficiency, ionization parameters) across studies. Differences in LC gradients or ion source temperatures can alter results.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for heterogeneity. Apply Cochrane systematic review principles to assess bias and data quality .
- Cross-Validation : Replicate contentious experiments in independent labs using standardized protocols .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data involving Canrenone-d6?
Use compartmental modeling (e.g., non-linear mixed-effects modeling with tools like NONMEM or Monolix) to account for inter-individual variability. Compare Akaike Information Criterion (AIC) values to select optimal models. For metabolite tracking, apply Bayesian hierarchical models to integrate sparse sampling data .
Q. How can researchers address discrepancies in metabolite quantification when using deuterated internal standards?
- Isotope Effect Mitigation : Test for deuterium-induced chromatographic shifts or ionization efficiency differences. Adjust integration parameters or use a correction factor derived from parallel experiments with non-deuterated analogs.
- Cross-Validation with Alternative Standards : Compare results against a structurally distinct internal standard (e.g., ¹³C-labeled compounds) to isolate method-specific biases .
Q. What methodologies ensure reproducibility in synthesizing Canrenone-d6 across laboratories?
- Protocol Harmonization : Share detailed synthetic routes (e.g., deuterium exchange conditions, purification steps) via open-access platforms.
- Round-Robin Testing : Distribute batches to multiple labs for purity and yield analysis. Use consensus thresholds (e.g., ≥98% isotopic purity) for acceptance.
- Documentation Standards : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for reporting reaction conditions and analytical results .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on Canrenone-d6?
- Feasible : Assess resource availability (e.g., synthetic expertise, high-end instrumentation).
- Novel : Identify gaps, such as unexplored metabolic pathways or stability in novel matrices (e.g., cerebrospinal fluid).
- Ethical : Ensure compliance with chemical safety protocols and data transparency norms.
- Relevant : Align with broader goals like improving therapeutic drug monitoring accuracy .
Q. What steps are critical for conducting a systematic review of Canrenone-d6 applications in clinical research?
- Search Strategy : Use databases like PubMed and Embase with keywords (e.g., "Canrenone-d6," "deuterated internal standard," "pharmacokinetics").
- Inclusion/Exclusion Criteria : Filter studies by methodology (e.g., LC-MS/MS validation) and sample type (human/animal).
- Risk of Bias Assessment : Apply QUADAS-2 (Quality Assessment of Diagnostic Accuracy Studies) to evaluate analytical validity .
Q. How can researchers optimize experimental designs to minimize batch-to-batch variability in Canrenone-d6 synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).
- In-Process Controls : Monitor deuterium incorporation at intermediate steps via FT-IR or MS.
- Stability-Indicating Methods : Validate HPLC methods to detect synthetic byproducts and degradation compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
